Ethyl 3,3,3-trifluoro-2-methylpropanoate
Overview
Description
Ethyl 3,3,3-trifluoro-2-methylpropanoate is a chemical compound with the molecular formula C6H9F3O2 . It has a molecular weight of 170.13 g/mol . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 120.1±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Functionalization
Ester Formation and Ethanolysis
Ethyl 3,3,3-trifluoro-2-methylpropanoate can be formed through the reaction of perfluoro-(2-methyl-2H-azirine) with ethanol. These esters are also derived from trifluoropyruvic acid hydrate treated with ethanol in the presence of hydrochloric acid (Banks, Berry, & Moore, 1969).
Synthesis of Anti-inflammatory Drugs
this compound is used in synthesizing fluorine-containing analogues of non-steroidal anti-inflammatory drugs (Khudina, Burgart, & Saloutin, 2020).
Formation of Heterocycles
This compound is an intermediate for synthesizing a diverse set of trifluoromethyl heterocycles, useful in pharmaceutical and agrochemical industries (Honey, Pasceri, Lewis, & Moody, 2012).
Material Science and Analytical Applications
Cycling Performance in Batteries
Ethyl 3,3,3-trifluoropropanoate, a derivative, is used as an additive in lithium-ion batteries to improve cycling performance at elevated temperatures (Huang, Zheng, Wu, Wang, Pan, & Fang, 2016).
Conformational Studies in Organic Chemistry
The compound's derivatives are studied for their conformational properties, offering insights into molecular interactions and stabilities (Gung & Yanik, 1996).
Flavor and Fragrance Industry
Ethyl esters, including derivatives of this compound, are significant in the formation of volatile esters in fruits, impacting the flavor industry (Greene, Sanders, & Drake, 2008).
Biomedical Research
Drug Delivery Systems
Its derivatives, like 2-bromo-2-methylpropanoate esters, are explored for applications in drug delivery systems due to their structural properties (Velázquez, Grande, & Elizalde, 2020).
Enantioselective Synthesis
The compound is utilized in enantioselective Baker’s yeast reduction, a crucial process in the synthesis of chirally pure pharmaceuticals (Davoli, Forni, Moretti, Prati, & Torre, 1999).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQIYLYDBUDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525522 | |
Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56354-75-7 | |
Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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